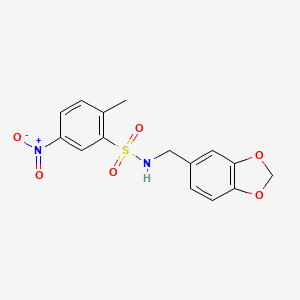

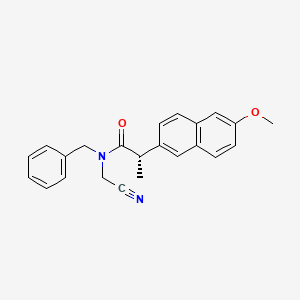

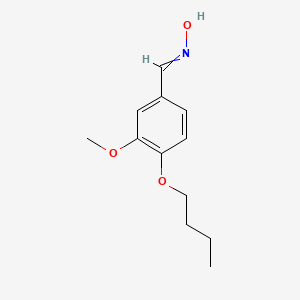

4-((1H-pyrazol-1-yl)methyl)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((1H-pyrazol-1-yl)methyl)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is an endogenous neuromodulator that plays a critical role in the regulation of various physiological processes, including sleep, cardiovascular function, and immune response. The adenosine A1 receptor is widely distributed in the central nervous system and peripheral tissues, and its activation has been shown to have both beneficial and detrimental effects on human health. Therefore, the development of selective antagonists of the adenosine A1 receptor, such as DPCPX, has attracted significant attention in the scientific community.

Aplicaciones Científicas De Investigación

Molecular Interaction and Receptor Binding

4-((1H-pyrazol-1-yl)methyl)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide exhibits potent and selective antagonist properties for the CB1 cannabinoid receptor. Molecular orbital methods have revealed distinct conformations of this compound, contributing to its interaction with the CB1 receptor. This interaction is characterized by specific binding interactions, suggesting the compound's potential utility in developing unified pharmacophore models for cannabinoid receptor ligands (Shim et al., 2002).

Structure-Activity Relationships

Studies on the structure-activity relationships of pyrazole derivatives, including this compound, have helped in understanding the structural requirements for potent and selective cannabinoid CB1 receptor antagonistic activity. These insights are valuable in the search for more selective and potent cannabimimetic ligands, potentially useful for therapeutic applications (Lan et al., 1999).

Synthesis and Radioligand Development

The synthesis of novel ligands like this compound has been pivotal in developing radioligands for PET imaging of cerebral cannabinoid receptors. These compounds display a combination of higher binding affinity and lower lipophilicity, making them promising candidates for imaging studies (Fan et al., 2006).

Metabolic Profiling

The in vitro metabolism of diarylpyrazoles, including this compound, has been studied to understand how their metabolites retain receptor binding properties. This research is crucial in developing cannabinoid receptor ligands with favorable metabolic profiles for therapeutic applications (Zhang et al., 2005).

Propiedades

IUPAC Name |

N-(3,4-dichlorophenyl)-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Cl2N4O/c17-14-3-2-13(10-15(14)18)20-16(23)21-8-4-12(5-9-21)11-22-7-1-6-19-22/h1-3,6-7,10,12H,4-5,8-9,11H2,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZRDZDHLSFGDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CC=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2403950.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2403959.png)

![3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-6-tert-butylpyridazine](/img/structure/B2403961.png)

![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2403969.png)